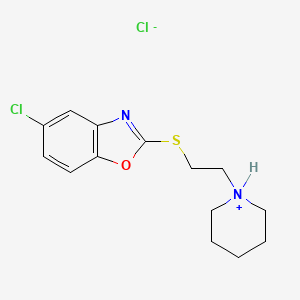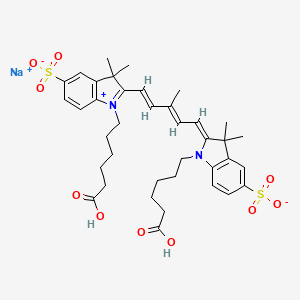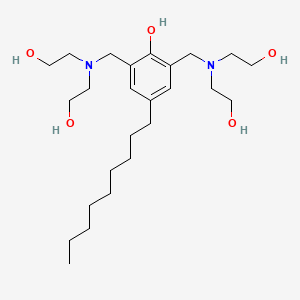
2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bis(2-hydroxyethyl)amino groups attached to a nonylphenol backbone. It is commonly used in various industrial and scientific applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol typically involves a multi-step process. One common method includes the reaction of nonylphenol with formaldehyde and diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through various techniques, such as distillation or crystallization, to remove any impurities and obtain the final compound in its pure form .
化学反応の分析
Types of Reactions
2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenolic compounds .
科学的研究の応用
2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
作用機序
The mechanism of action of 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol include:
- 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-tert-butylphenol
- 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-methylphenol
- 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-ethylphenol
Uniqueness
What sets this compound apart from similar compounds is its specific nonyl group, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with other molecules, making it particularly useful in certain applications .
特性
CAS番号 |
20073-51-2 |
|---|---|
分子式 |
C25H46N2O5 |
分子量 |
454.6 g/mol |
IUPAC名 |
2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol |
InChI |
InChI=1S/C25H46N2O5/c1-2-3-4-5-6-7-8-9-22-18-23(20-26(10-14-28)11-15-29)25(32)24(19-22)21-27(12-16-30)13-17-31/h18-19,28-32H,2-17,20-21H2,1H3 |
InChIキー |
HUFXECXTFFUYQG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)CN(CCO)CCO)O)CN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



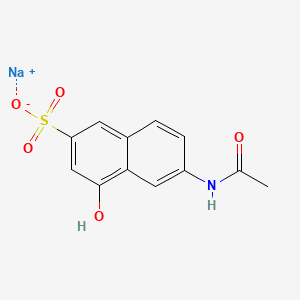
![N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide](/img/structure/B15341852.png)
![ethyl (2E)-2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate](/img/structure/B15341861.png)

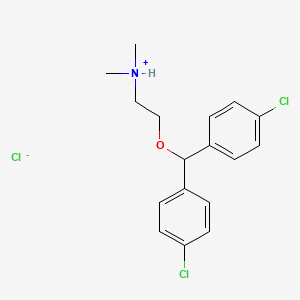
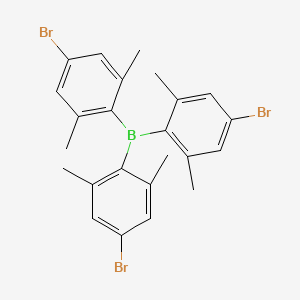


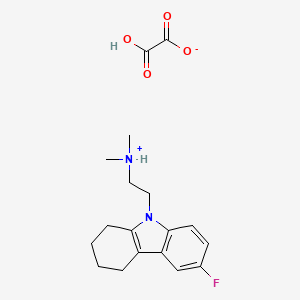

![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)
